

# In-Depth Technical Guide: Spectroscopic Data of Methyl Pyrimidine-2-carboxylate

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## Compound of Interest

Compound Name: Methyl pyrimidine-2-carboxylate

Cat. No.: B030317

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl pyrimidine-2-carboxylate**, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and spectroscopic analysis.

## Spectroscopic Data Summary

The structural elucidation of **methyl pyrimidine-2-carboxylate** is supported by a combination of spectroscopic techniques. The key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses are summarized in the tables below for easy reference and comparison.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.10	d	4.9	H-4, H-6
7.65	t	4.9	H-5
4.05	s	-OCH <sub>3</sub>	

Solvent: CDCl<sub>3</sub>

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
164.5	C=O
158.0	C-4, C-6
157.5	C-2
122.0	C-5
53.0	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>**Table 3: Infrared (IR) Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050	Medium	C-H Aromatic Stretch
2955	Medium	C-H Aliphatic Stretch (-OCH <sub>3</sub> )
1730	Strong	C=O Ester Stretch
1570	Strong	C=N Ring Stretch
1440	Medium	C=C Ring Stretch
1290	Strong	C-O Ester Stretch
750	Strong	C-H Aromatic Bend

Sample Phase: KBr Pellet

**Table 4: Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Assignment
138	100	[M] <sup>+</sup> (Molecular Ion)
107	85	[M - OCH <sub>3</sub> ] <sup>+</sup>
79	60	[C <sub>4</sub> H <sub>3</sub> N <sub>2</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **methyl pyrimidine-2-carboxylate** and the acquisition of the spectroscopic data presented above.

### Synthesis of Methyl Pyrimidine-2-carboxylate

A common route for the synthesis of **methyl pyrimidine-2-carboxylate** involves the reaction of 2-cyanopyrimidine with methanol in the presence of a strong acid catalyst.

Materials:

- 2-Cyanopyrimidine
- Anhydrous Methanol
- Concentrated Sulfuric Acid
- Sodium Bicarbonate
- Dichloromethane
- Anhydrous Magnesium Sulfate

Procedure:

- A solution of 2-cyanopyrimidine (1.0 eq) in anhydrous methanol (10 mL/mmol) is cooled to 0 °C in an ice bath.
- Concentrated sulfuric acid (1.2 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
- The reaction mixture is allowed to warm to room temperature and then heated to reflux for 12 hours.
- After cooling to room temperature, the solvent is removed under reduced pressure.

- The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
- The aqueous layer is extracted with dichloromethane (3 x 20 mL).
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
- Purification is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

## Spectroscopic Analysis

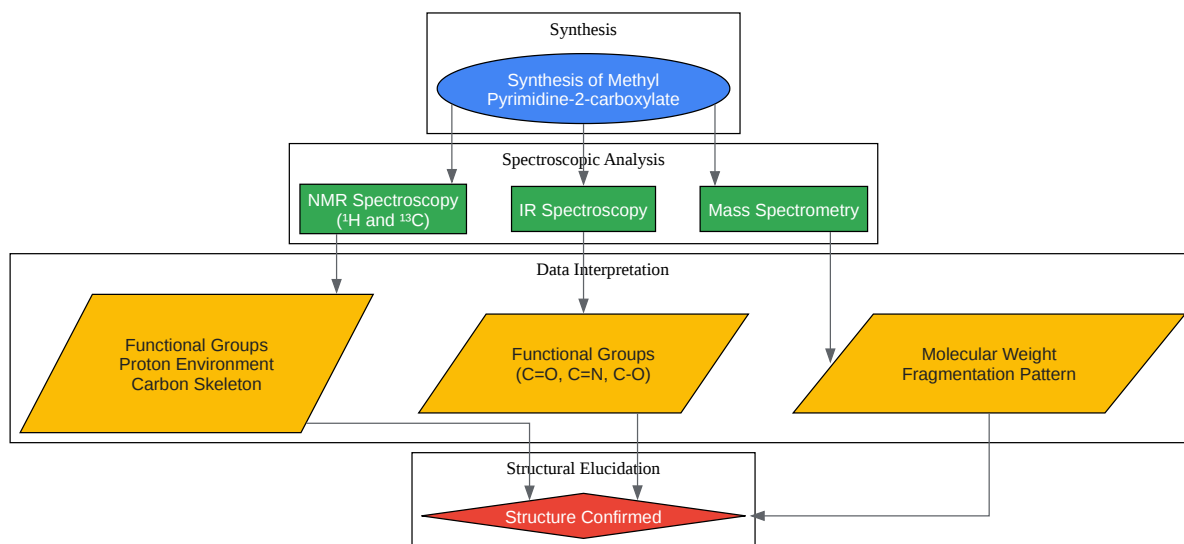
Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$ .

Mass Spectrometry (MS): Mass spectral data were acquired on a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe.

## Visualizing the Spectroscopic Workflow

The logical flow of spectroscopic data analysis for the structural elucidation of **methyl pyrimidine-2-carboxylate** is depicted in the following diagram.



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Caption: Workflow for the synthesis and spectroscopic characterization of **methyl pyrimidine-2-carboxylate**.

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